cis-1,2-Cyclododecanediol
CAS No.: 4422-05-3
Cat. No.: VC15793149
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4422-05-3 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | (1R,2S)-cyclododecane-1,2-diol |
| Standard InChI | InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+ |
| Standard InChI Key | HAMFVYJFVXTJCJ-TXEJJXNPSA-N |
| Isomeric SMILES | C1CCCCC[C@@H]([C@@H](CCCC1)O)O |
| Canonical SMILES | C1CCCCCC(C(CCCC1)O)O |
Introduction
Structural and Stereochemical Features
The cis-1,2-cyclododecanediol molecule consists of a cyclododecane backbone with hydroxyl groups on adjacent carbons. The cis configuration ensures that both hydroxyl groups reside on the same face of the ring, influencing hydrogen-bonding interactions and molecular reactivity. This stereochemistry is critical for applications requiring precise spatial arrangements, such as chiral catalyst design or polymer cross-linking agents .
Cyclododecane derivatives often exhibit ring strain due to the large cyclic structure, which affects their stability and reactivity. For cis-1,2-cyclododecanediol, the proximity of the hydroxyl groups may facilitate intramolecular hydrogen bonding, potentially stabilizing the molecule in specific conformations.
Synthesis Pathways
Key Reaction Conditions:
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Oxidizing Agents: OsO4 or KMnO4 in acidic or neutral conditions.
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Solvents: Tetrahydrofuran (THF) or water-tert-butanol mixtures.
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Temperature: 0–25°C to control reaction exothermicity.
Post-reaction purification typically involves column chromatography or recrystallization to isolate the diol.
Industrial-Scale Production
Chemical Reactivity and Applications
Oxidation and Reduction
The hydroxyl groups in cis-1,2-cyclododecanediol can undergo oxidation to form ketones or carboxylic acids. For instance, treatment with chromium trioxide (CrO3) in acidic conditions may yield cyclododecanedione, a precursor for fragrances and polyesters . Conversely, catalytic hydrogenation (e.g., Pd/C) could reduce the diol to cyclododecane, though this is less common due to the stability of the diol form.
Polymer Chemistry
The compound’s bifunctional nature makes it a candidate for synthesizing polyesters or polyurethanes. When reacted with dicarboxylic acids, cis-1,2-cyclododecanediol could form cyclic polyesters with enhanced thermal stability compared to linear analogs.
Challenges and Research Gaps
Despite its potential, cis-1,2-cyclododecanediol remains understudied. Key challenges include:
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Stereochemical Control: Ensuring high cis selectivity during synthesis.
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Purification Difficulties: Separating the diol from byproducts due to similar polarities.
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Stability Issues: Ring strain may lead to unintended rearrangements under thermal stress.
Future Directions
Further research should prioritize:
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Developing asymmetric catalysis methods for enantioselective synthesis.
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Exploring applications in supramolecular chemistry, leveraging its hydrogen-bonding capacity.
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Investigating toxicity and biocompatibility for pharmaceutical uses.
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